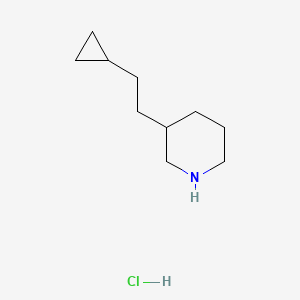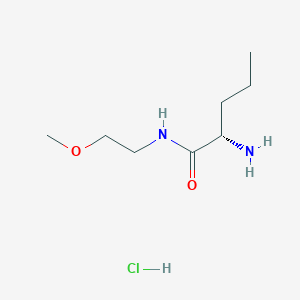
3-(2-シクロプロピルエチル)ピペリジン塩酸塩
説明
3-(2-Cyclopropylethyl)piperidine hydrochloride is a useful research compound. Its molecular formula is C10H20ClN and its molecular weight is 189.72 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(2-Cyclopropylethyl)piperidine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2-Cyclopropylethyl)piperidine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
創薬と合成
ピペリジンは、創薬のための最も重要な合成フラグメントの1つであり、製薬業界で重要な役割を果たしています . その誘導体は、20種類以上の医薬品クラス、およびアルカロイドにも存在しています . 置換ピペリジンの合成のための迅速で費用対効果の高い方法の開発は、現代の有機化学の重要な課題です .
抗癌用途
ピペリジン誘導体は、がん研究の分野で有望な結果を示しています。 天然ハーブから単離されたいくつかのピペリジンアルカロイドは、in vitroおよびin vivoの両方で、さまざまな種類のがんに対する抗増殖効果と抗転移効果を示すことがわかりました . たとえば、ある研究では、ピペリンによるHCF116大腸がん細胞株におけるWnt/カテニン経路の阻害が報告されています .
抗ウイルス用途
ピペリジン誘導体は、抗ウイルス剤として利用されてきました . これらは、さまざまなウイルスの複製を阻害する可能性を示しており、新しい抗ウイルス薬の開発に貢献しています。
抗マラリア用途
ピペリジン誘導体は、抗マラリア薬の開発にも使用されてきました . これらの独特の化学構造により、マラリア原虫のライフサイクルを干渉することができ、マラリアの治療と予防に効果的です。
抗菌および抗真菌用途
ピペリジン誘導体は、抗菌および抗真菌特性を示しています . これらは、さまざまな細菌感染症と真菌感染症の治療のための新しい薬の開発に使用されてきました。
鎮痛および抗炎症用途
ピペリジン誘導体は、鎮痛剤および抗炎症剤として利用されてきました . これらは、痛みを和らげ炎症を軽減する可能性を示しており、新しい鎮痛剤および抗炎症薬の開発に貢献しています。
抗精神病用途
ピペリジン誘導体は、抗精神病薬の開発に使用されてきました . これらは、統合失調症や双極性障害など、さまざまな精神障害の症状の管理に潜在的な可能性を示しています。
抗凝固用途
ピペリジン誘導体は、抗凝固剤として利用されてきました . これらは、血栓の発生を予防する可能性を示しており、新しい抗凝固薬の開発に貢献しています。
作用機序
Target of Action
Piperidine derivatives, a class of compounds to which 3-(2-cyclopropylethyl)piperidine hydrochloride belongs, have been found to exhibit significant therapeutic effects . They play a crucial role in medicinal, synthetic, and bio-organic chemistry .
Mode of Action
Piperidine derivatives have been reported to interact with various signaling pathways involved in disease progression . For instance, piperine, a piperidine derivative, has been found to interact with signaling pathways like NF-κB, PI3k/Aκt, which are involved in cancer progression .
Biochemical Pathways
Piperidine derivatives have been observed to activate signaling pathways like NF-κB, PI3k/Aκt, etc., which are involved in disease progression . These pathways play a crucial role in cell survival, proliferation, and apoptosis, thereby influencing the progression of diseases like cancer .
Pharmacokinetics
The pharmacokinetics of piperidine derivatives are generally influenced by their chemical structure and the presence of functional groups .
Result of Action
Piperidine derivatives have been reported to inhibit cell migration and help in cell cycle arrest, thereby inhibiting the survivability of cancer cells .
生化学分析
Biochemical Properties
3-(2-Cyclopropylethyl)piperidine hydrochloride plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the primary interactions is with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds . The compound’s interaction with these enzymes can lead to the modulation of metabolic pathways, affecting the overall biochemical processes within the cell.
Cellular Effects
The effects of 3-(2-Cyclopropylethyl)piperidine hydrochloride on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been shown to affect the activity of various signaling molecules, leading to alterations in cellular responses . Additionally, it can impact gene expression by either upregulating or downregulating specific genes, thereby influencing cellular behavior and function.
Molecular Mechanism
At the molecular level, 3-(2-Cyclopropylethyl)piperidine hydrochloride exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, its interaction with cytochrome P450 enzymes can result in the inhibition of certain metabolic pathways . Furthermore, the compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(2-Cyclopropylethyl)piperidine hydrochloride can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity can diminish over time due to degradation . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential changes in cellular function, including alterations in metabolic activity and gene expression.
Dosage Effects in Animal Models
The effects of 3-(2-Cyclopropylethyl)piperidine hydrochloride vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity and improved cellular function . At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.
Metabolic Pathways
3-(2-Cyclopropylethyl)piperidine hydrochloride is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a pivotal role in its metabolism . The compound’s involvement in these pathways can lead to changes in metabolic flux and metabolite levels, affecting the overall metabolic state of the cell. Additionally, the compound may influence the activity of other enzymes and cofactors, further modulating metabolic processes.
Transport and Distribution
The transport and distribution of 3-(2-Cyclopropylethyl)piperidine hydrochloride within cells and tissues are essential for its activity. The compound interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes . Once inside the cell, it can localize to various compartments, influencing its accumulation and activity. The distribution of the compound within tissues can also affect its overall efficacy and potential side effects.
Subcellular Localization
The subcellular localization of 3-(2-Cyclopropylethyl)piperidine hydrochloride is crucial for its function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications Its localization can influence its activity, as it may interact with different biomolecules depending on its subcellular environment
特性
IUPAC Name |
3-(2-cyclopropylethyl)piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N.ClH/c1-2-10(8-11-7-1)6-5-9-3-4-9;/h9-11H,1-8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADQHMORDSVZWRN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)CCC2CC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![methyl({3-[1-(2-phenylethyl)-1H-pyrazol-4-yl]propyl})amine](/img/structure/B1484978.png)
![2-[4-(piperidin-4-yl)-1H-pyrazol-1-yl]pyrimidine](/img/structure/B1484979.png)
![4-[1-(3-methylbut-2-en-1-yl)-1H-pyrazol-4-yl]piperidine](/img/structure/B1484981.png)

![3-[1-(cyclopentylmethyl)-1H-pyrazol-4-yl]propanoic acid](/img/structure/B1484985.png)
![2-{1-[(3,3-dimethylcyclobutyl)methyl]-1H-pyrazol-4-yl}ethan-1-amine](/img/structure/B1484986.png)
![(3-{1-[2-(tert-butoxy)ethyl]-1H-pyrazol-4-yl}propyl)(methyl)amine](/img/structure/B1484988.png)
![3-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]propan-1-amine hydrochloride](/img/structure/B1484990.png)
![3-Methyl-3,9-diazabicyclo[4.2.1]nonane dihydrochloride](/img/structure/B1484993.png)

![1-[1-(3-methylbut-2-en-1-yl)-1H-pyrazol-4-yl]ethan-1-amine](/img/structure/B1484996.png)
![(2E)-3-[1-(2-methylprop-2-en-1-yl)-1H-pyrazol-4-yl]prop-2-enoic acid](/img/structure/B1484997.png)
![2-[1-(pent-4-en-1-yl)-1H-pyrazol-4-yl]ethan-1-amine](/img/structure/B1484999.png)
![2-[4-(piperidin-4-yl)-1H-pyrazol-1-yl]pyridine](/img/structure/B1485000.png)
